3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A Z-configuration at the methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties.
- A 3-butyl group on the thiazolidinone ring, influencing lipophilicity and steric bulk.
- A 4-chlorophenoxy substituent at position 2 of the pyrido-pyrimidinone scaffold, which may enhance receptor binding via halogen interactions.
Properties
Molecular Formula |
C22H18ClN3O3S2 |
|---|---|
Molecular Weight |
472.0 g/mol |
IUPAC Name |
(5Z)-3-butyl-5-[[2-(4-chlorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18ClN3O3S2/c1-2-3-11-26-21(28)17(31-22(26)30)13-16-19(29-15-9-7-14(23)8-10-15)24-18-6-4-5-12-25(18)20(16)27/h4-10,12-13H,2-3,11H2,1H3/b17-13- |
InChI Key |
XZZHRHGONAFNDR-LGMDPLHJSA-N |
Isomeric SMILES |
CCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)/SC1=S |
Canonical SMILES |
CCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=C(C=C4)Cl)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolidinone Ring: This step involves the reaction of a butyl-substituted thioamide with an appropriate carbonyl compound to form the thiazolidinone ring.
Pyrido[1,2-a]pyrimidin-4-one Core Construction: The core structure is synthesized through a cyclization reaction involving a chlorophenoxy-substituted pyrimidine derivative.
Final Coupling Reaction: The final step involves coupling the thiazolidinone intermediate with the pyrido[1,2-a]pyrimidin-4-one core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme regulation is crucial.
Medicine
In medicine, research is ongoing to explore its potential as an anti-cancer agent. The compound’s ability to inhibit certain pathways involved in cancer cell proliferation makes it a promising candidate for further study.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural analogs of this compound vary in substituents on the thiazolidinone ring, pyrido-pyrimidinone backbone, and peripheral functional groups. These modifications significantly impact molecular properties and bioactivity.
Data Table: Key Structural and Molecular Comparisons
Analysis of Structural Impact on Bioactivity
Thiazolidinone Substitutions: Butyl vs. Benzyl/4-Methylbenzyl: The butyl group in the target compound provides moderate hydrophobicity, favoring membrane permeability without excessive lipid accumulation. Ethyl vs. Cyclohexyl: Ethyl substituents () reduce steric bulk, improving access to active sites, while cyclohexyl groups () introduce conformational constraints that may enhance selectivity .
Pyrido-Pyrimidinone Modifications: 4-Chlorophenoxy vs. Piperazinyl/Phenoxy: The 4-chlorophenoxy group in the target compound leverages halogen bonding for stronger target engagement compared to piperazinyl () or simple phenoxy groups (), which prioritize solubility or CNS targeting .
Amino/Alkylamino Side Chains: Dipropylamino vs. Methoxyethylamino: Dipropylamino () enhances solubility via alkyl chain flexibility, whereas methoxyethylamino () introduces hydrogen-bonding capacity, improving interactions with polar residues .
Research Findings and Implications
- Bioactivity Trends: Compounds with bulky aromatic substituents (e.g., benzodioxole in ) show broader antimicrobial activity, while halogenated phenoxy groups (e.g., 4-chlorophenoxy) correlate with anti-inflammatory or kinase-inhibitory effects .
- Synthetic Challenges : Multi-step syntheses (e.g., Vilsmeier–Haack formylation in ) are common, requiring optimization for yield and purity .
- Pharmacokinetic Considerations : The target compound’s molecular weight (501.0 g/mol) and moderate logP suggest favorable oral bioavailability compared to heavier analogs (e.g., 611.8 g/mol in ) .
Biological Activity
The compound 3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-chlorophenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of heterocyclic compounds with potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antifungal, and anticancer properties based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes a thiazolidin ring and pyrido-pyrimidine moiety. Its molecular formula is with a molecular weight of approximately 396.55 g/mol.
Antibacterial Activity
Recent studies have shown that derivatives of thiazolidin compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various Gram-positive and Gram-negative bacteria, surpassing the efficacy of standard antibiotics like ampicillin. The minimal inhibitory concentration (MIC) values ranged from 0.004 to 0.03 mg/mL for the most active derivatives .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| E. cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| S. aureus | 0.01 | 0.02 |
Antifungal Activity
The antifungal properties of the compound were also evaluated, revealing good to excellent activity against several fungal strains. The MIC values for the most potent compounds were found to be in the range of 0.004 to 0.06 mg/mL, with Trichoderma viride being particularly sensitive .
Anticancer Activity
In vitro studies have indicated that thiazolidin derivatives possess significant anticancer activity. For example, compounds with structural similarity to the target compound showed selective cytotoxic effects against various cancer cell lines, including HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 14.9 µM . These compounds were noted to induce apoptosis through both extrinsic and intrinsic pathways.
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HeLa | 12.7 | High |
| K562 | 8.5 | Moderate |
| MDA-MB-361 | 14.9 | Moderate |
The mechanism underlying the biological activities of these compounds has been explored through docking studies and cellular assays. The presence of specific substituents on the thiazolidin ring appears crucial for enhancing biological activity, particularly in targeting bacterial enzymes and cancer cell signaling pathways .
Case Studies
- Antibacterial Case Study : A study involving the synthesis of various thiazolidin derivatives revealed that certain modifications significantly enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli. The most effective compound exhibited an IC50 value considerably lower than that of traditional antibiotics.
- Anticancer Case Study : In another investigation, a series of thiazolidin derivatives were tested against multiple cancer cell lines, demonstrating strong cytotoxic effects primarily through apoptosis induction mechanisms.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
